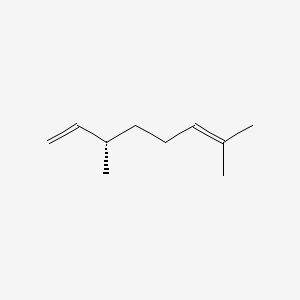

(3S)-3,7-dimethylocta-1,6-diene

Overview

Description

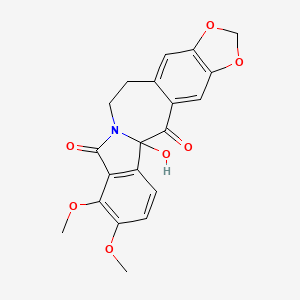

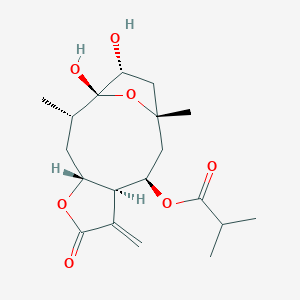

(+)-β -Citronellene is an acyclic monoterpene compound.

β -Citronellene is an oxygenated monoterpene and is the major constituent of essential oils isolated from different plant species. Monoterpenes are known to have bactericidal, fungicidal, antiparasitic and insecticidal properties. β -Citronellene is also used in the production of various fragrance ingredients including dihydromyrcenol and cyclodemol.

(S)-3, 7-Dimethyl-1, 6-octadiene, also known as beta-citronellene, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (S)-3, 7-Dimethyl-1, 6-octadiene is considered to be a practically insoluble (in water) and relatively neutral molecule (S)-3, 7-Dimethyl-1, 6-octadiene has been detected in multiple biofluids, such as feces and saliva. Within the cell, (S)-3, 7-dimethyl-1, 6-octadiene is primarily located in the membrane (predicted from logP) and cytoplasm.

(S)-3,7-Dimethyl-1,6-octadiene is a monoterpenoid.

Scientific Research Applications

Polymer Synthesis

(3S)-3,7-dimethylocta-1,6-diene, referred to as 3,7-DMO, has notable applications in the synthesis of polymers. Research demonstrates its use as a termonomer in the production of ethylene-propylene-diene terpolymers (EPDM). These studies compare the reactivity of 3,7-DMO with other dienes in various polymerization processes, including homopolymerization, copolymerization, and terpolymerization (Dolatkhani, Cramail, & Deffieux, 1995).

Organic Radical Reactions

3,7-DMO is involved in organic radical reactions. Studies have explored its reactions with organic radicals generated by oxidation, focusing on how different radicals add to 3,7-DMO and the resulting products. These reactions are crucial in understanding the behavior and potential applications of this diene in organic chemistry (Mcquillin & Wood, 1976).

Transition Metal Complexes

Another important application is in the complexing of 3,7-DMO with transition metals. Studies have shown its reactions with metals like rhodium(III) and thallium(III), leading to catalytic oxidations and hydroformylation reactions. These reactions have implications for the development of new catalytic processes in industrial chemistry (Mcquillin & Parker, 1975).

Enzymatic Synthesis

3,7-DMO is also used in chemico-enzymatic synthesis processes. For example, its enantiomers have been synthesized through enantioselective hydrolysis, showcasing its potential in creating specific stereochemical configurations for various applications, such as pheromone mimicry (Gamalevich & Serebryakov, 1994).

Terpene Derivatives

The utility of 3,7-DMO extends to the formation of terpene derivatives. Research into the structure determination of these derivatives through NMR and MS techniques highlights the compound's role in the detailed analysis and characterization of complex organic molecules (Pianet et al., 1995).

Properties

IUPAC Name |

(3S)-3,7-dimethylocta-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDNBFMOXDUIIE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047236 | |

| Record name | (S)-Citronellene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10281-55-7 | |

| Record name | Dihydromyrcene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010281557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Citronellene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Citronellene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROMYRCENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DPF63886L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (S)-citronellene attractive for the synthesis of complex natural products?

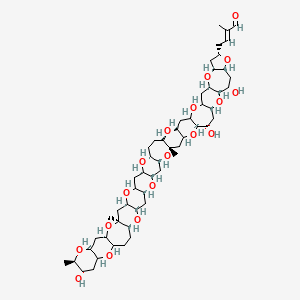

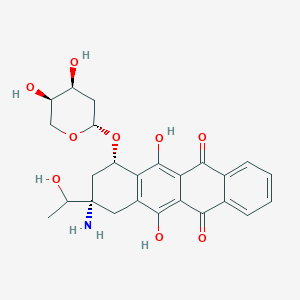

A: (S)-Citronellene is a readily available chiral building block derived from natural sources. Its value lies in the presence of two methyl-substituted stereocenters and a versatile diene system. This allows chemists to exploit its inherent chirality and functional groups to construct diverse molecular frameworks found in natural products. For instance, researchers have utilized (S)-citronellene in the synthesis of the serine/threonine-specific protein phosphatase inhibitor tautomycin [].

Q2: Can you provide examples of how the structure of (S)-citronellene is modified during the synthesis of natural products?

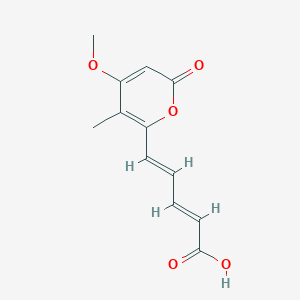

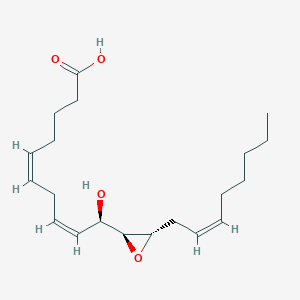

A2: Several synthetic strategies leverage the structural features of (S)-citronellene:

- Selective Oxidations: The diene system in (S)-citronellene can undergo selective oxidative transformations. This allows for the installation of various oxygen-containing functional groups, as seen in the synthesis of optically active insect pheromones [].

- Carbon Chain Extension: The diene can also participate in Wittig reactions, enabling the extension of the carbon framework, as demonstrated in the synthesis of smenamide A analogues [].

- Cyclization Reactions: (S)-Citronellene can be strategically manipulated to construct cyclic motifs. For example, it serves as a starting point in the synthesis of trans-2-hydroxymethyl-3-methylcyclo-pentanone [, ].

Q3: Are there specific examples of natural products synthesized using (S)-citronellene as a starting material?

A3: Yes, the provided research articles highlight several successful syntheses using (S)-citronellene:

- Tautomycin: A potent protein phosphatase inhibitor synthesized using (S)-citronellene to establish key stereochemical features within the molecule [].

- (-)-PF1163B: An antifungal agent synthesized from (S)-citronellene, highlighting the use of ring-closing metathesis for macrocycle formation [].

- ent-Smenamide A and 16-epi-Smenamide A: Two stereoisomers of the antiproliferative natural product smenamide A, synthesized to confirm its absolute configuration [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-but-2-en-2-yl]-10-[(4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1249513.png)

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)